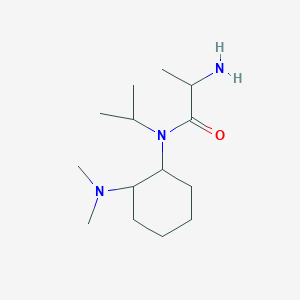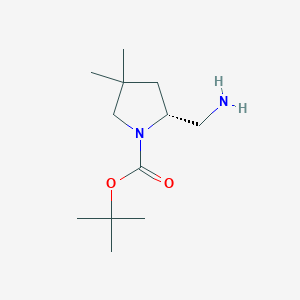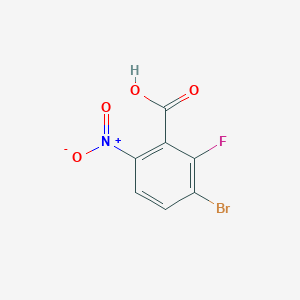![molecular formula C12H17NO5S2 B14795595 [1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)
[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate: is a chemical compound with the molecular formula C12H17NO4S2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a sulfonyl group and a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate typically involves the reaction of 1-(4-methylphenyl)sulfonylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The methanesulfonate ester group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, [1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and structure.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to modify biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of [1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and methanesulfonate groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)sulfonylpyrrolidine: Lacks the methanesulfonate ester group.
Methanesulfonyl chloride: Used as a reagent in the synthesis of the target compound.
Sulfonylpyrrolidines: A class of compounds with similar structural features.
Uniqueness: The presence of both sulfonyl and methanesulfonate groups in [1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate makes it unique compared to other similar compounds
Propriétés
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-10-3-5-12(6-4-10)20(16,17)13-8-7-11(9-13)18-19(2,14)15/h3-6,11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOXGEZFAKTYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol](/img/structure/B14795512.png)


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride](/img/structure/B14795537.png)

![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)





![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
